Binding Stability in Molecular Dynamics: Glucoconringiin Exhibits a 1.5 Å RMSD Range Over 100 ns in Lp-PLA₂ Complex
In a 2025 in-silico study targeting lipoprotein-associated phospholipase A₂ (Lp-PLA₂), molecular dynamics simulations over 100 ns demonstrated that glucoconringiin, along with procyanidin A1 and benzyl glucosinolate, maintained a stable binding conformation with a root-mean-square deviation (RMSD) range of less than 1.5 Å [1]. This stability metric indicates that glucoconringiin's interaction with the target protein remains conformationally constrained, a property critical for sustained target engagement in computational pharmacology.
| Evidence Dimension | Molecular dynamics binding stability (RMSD) over 100 ns |
|---|---|
| Target Compound Data | RMSD < 1.5 Å |
| Comparator Or Baseline | Procyanidin A1, benzyl glucosinolate, and glucoconringiin all exhibited RMSD < 1.5 Å; other screened metabolites did not meet this stability threshold. |
| Quantified Difference | Glucoconringiin was among the top three compounds (out of 80 screened) demonstrating this level of binding stability. |
| Conditions | Molecular dynamics simulation (100 ns) using Schrödinger Maestro v14.1; target protein PDB ID: 5I8P |
Why This Matters
This quantifies glucoconringiin's superior conformational stability compared to the majority of screened phytochemicals, establishing a specific, data-backed rationale for selecting glucoconringiin over other candidates in Lp-PLA₂-focused in silico studies.
- [1] Amalraj S, Karunanithi K, Prabhu S, Dass K, Awadalkreem F, Kadaikunnan S, Thiruvengadam M. Chemical constituents of vegetables and fruits as potential inhibitors of lipoprotein-associated phospholipase A2: An in-silico approach toward mitigating the complications of Alzheimer's disease and atherosclerosis. Computational Biology and Chemistry. 2025;119:108209. View Source
